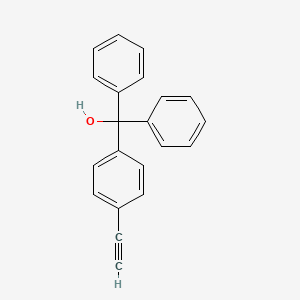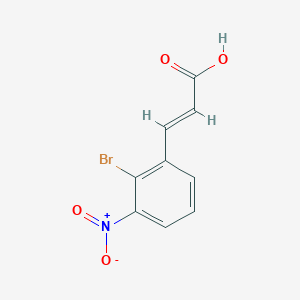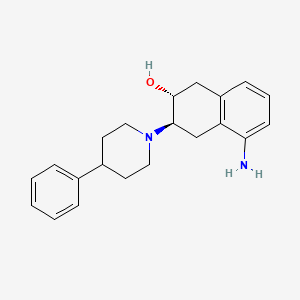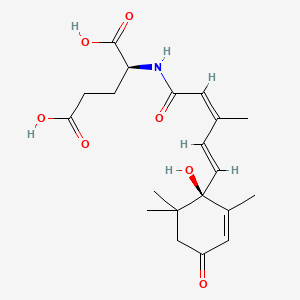
(+)-cis,trans-Abscisic Acid-L-glutamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-cis,trans-Abscisic Acid-L-glutamic Acid is a conjugate of abscisic acid and L-glutamic acid. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-glutamic acid is an amino acid that plays a crucial role in protein synthesis and neurotransmission.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-glutamic Acid typically involves the conjugation of abscisic acid with L-glutamic acid. This can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of catalysts and specific solvents to facilitate the conjugation process.
Industrial Production Methods
Industrial production of L-glutamic acid is commonly achieved through fermentation processes. Microorganisms such as Corynebacterium glutamicum are used to convert substrates like glucose into L-glutamic acid through metabolic pathways. The production process involves optimizing various factors such as pH, temperature, and nutrient availability to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-glutamic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while substitution reactions can result in the formation of new compounds with altered functional groups.
Aplicaciones Científicas De Investigación
(+)-cis,trans-Abscisic Acid-L-glutamic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various chemical compounds.
Biology: The compound is studied for its role in plant physiology and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of neurotransmission.
Industry: It is used in the production of various biochemical products and as a precursor in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-glutamic Acid involves its interaction with specific molecular targets and pathways. In plants, abscisic acid binds to receptors that regulate stress responses and developmental processes. L-glutamic acid, on the other hand, acts as an excitatory neurotransmitter in the central nervous system by activating glutamate receptors .
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamic Acid: An amino acid involved in protein synthesis and neurotransmission.
Abscisic Acid: A plant hormone that regulates stress responses and developmental processes.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-glutamic Acid is unique due to its conjugate structure, combining the properties of both abscisic acid and L-glutamic acid. This dual functionality allows it to participate in a wide range of biological and chemical processes, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C20H27NO7 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H27NO7/c1-12(9-16(23)21-15(18(26)27)5-6-17(24)25)7-8-20(28)13(2)10-14(22)11-19(20,3)4/h7-10,15,28H,5-6,11H2,1-4H3,(H,21,23)(H,24,25)(H,26,27)/b8-7+,12-9-/t15-,20-/m0/s1 |
Clave InChI |
XBLLJXXMQDMPPC-YTLFLFGRSA-N |
SMILES isomérico |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CCC(=O)O)C(=O)O)/C)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CCC(=O)O)C(=O)O)C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


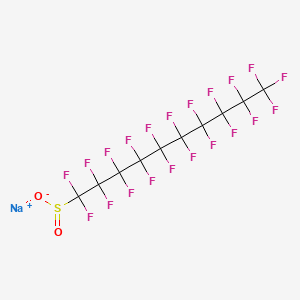
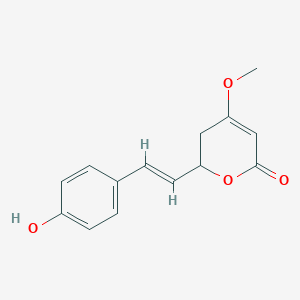

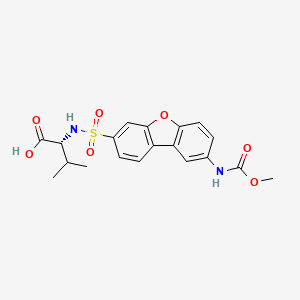
![6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)](/img/structure/B13442323.png)
![(2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid](/img/structure/B13442327.png)
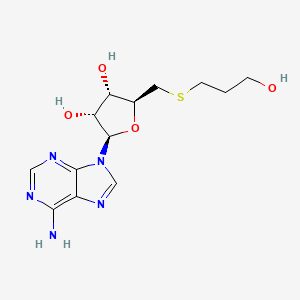

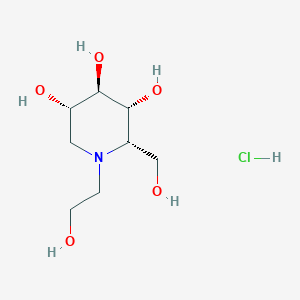
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
![1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine](/img/structure/B13442359.png)
